molecular formula C12H16FNO B037496 ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol CAS No. 125224-43-3

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

Cat. No.: B037496
CAS No.: 125224-43-3
M. Wt: 209.26 g/mol
InChI Key: IBOPBHBOBJYXTD-JQWIXIFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sepimostat can be synthesized through a series of chemical reactions involving amidine and 4,5-dihydro-1H-imidazol-2-ylamino groups. The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) to achieve the desired concentration .

Industrial Production Methods

Industrial production methods for sepimostat involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

Sepimostat undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of sepimostat .

Scientific Research Applications

Pharmacological Significance

Antidepressant Impurity :
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol is primarily noted as an impurity in paroxetine formulations. Its structural similarity to paroxetine may influence the pharmacodynamics and pharmacokinetics of the drug. Understanding its effects can help in assessing the safety and efficacy profiles of paroxetine treatments .

Synthesis Methodologies

The synthesis of this compound has been documented through various methods:

  • Chiral Catalysis : The compound can be synthesized via a reaction involving 3-(4-fluorophenyl)acrylaldehyde and an amido-malonate compound in the presence of chiral catalysts. This method enhances the yield and purity of the final product .
  • Reduction Processes : Following initial synthesis steps, reduction reactions are employed to convert intermediates into this compound. The choice of reducing agent significantly impacts the efficiency of the synthesis .

Therapeutic Potential

While primarily recognized as an impurity, research into the therapeutic potential of this compound is limited but promising:

  • Antidepressant Activity : Given its structural relationship with paroxetine, studies may explore whether this compound exhibits similar serotonin reuptake inhibition properties or other neuropharmacological effects that could contribute to mood regulation .

Case Studies and Research Findings

Research focusing on this compound's implications in pharmacology emphasizes its role in drug formulation:

StudyFindings
Study on Paroxetine Impurities Investigated how impurities like this compound affect the pharmacokinetics of paroxetine .
Chiral Synthesis Techniques Highlighted advancements in synthesis techniques that improve yield and reduce impurities in antidepressant formulations .

Mechanism of Action

Sepimostat exerts its effects by inhibiting NMDA receptors through antagonism at the Ifenprodil-binding site of the NR2B subunit. This inhibition involves both voltage-independent and voltage-dependent components, suggesting the presence of shallow and deep binding sites. The compound demonstrates complex voltage dependence, with pronounced tail currents and overshoots indicating an open channel block .

Comparison with Similar Compounds

Sepimostat is compared with other similar compounds, such as nafamostat, gabexate, furamidine, pentamidine, diminazene, and DAPI. While all these compounds exhibit similar affinity to the shallow binding site responsible for voltage-independent inhibition, their affinities to the deep site vary significantly. Sepimostat’s unique combination of shallow and deep binding site affinities distinguishes it from these related compounds .

List of Similar Compounds

  • Nafamostat
  • Gabexate
  • Furamidine
  • Pentamidine
  • Diminazene
  • DAPI

Sepimostat’s unique properties and diverse applications make it a valuable compound in scientific research and potential therapeutic development.

Biological Activity

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, also known as N-Desmethylparoxol, is a compound with significant implications in pharmaceutical chemistry, particularly in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like paroxetine. This article explores its biological activity, including neuroprotective effects, interactions with neurotransmitter systems, and potential therapeutic applications.

  • IUPAC Name : [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol
  • Molecular Formula : C₁₂H₁₆FNO
  • Molecular Weight : 209.26 g/mol
  • CAS Number : 125224-43-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects :
    • The compound has been investigated for its ability to inhibit N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory formation. This inhibition can lead to neuroprotective effects in various biological models, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Antidepressant Properties :
    • As a precursor to paroxetine, this compound plays a role in the modulation of serotonin levels in the brain. Paroxetine is widely used to treat depression and anxiety disorders, suggesting that this compound may share similar pharmacological properties .
  • Inhibitory Activity on Enzymes :
    • Preliminary studies have indicated that related compounds featuring the 4-fluorophenyl group can act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

Study 1: Neuroprotective Properties

In a study examining the neuroprotective effects of this compound, researchers found that it significantly reduced neuronal death in models of excitotoxicity induced by NMDA receptor activation. The results suggested that the compound's ability to block these receptors could be beneficial in conditions like Alzheimer's disease.

Study 2: Antidepressant Activity

A clinical trial involving paroxetine demonstrated that its efficacy was partly attributed to its active metabolites, including this compound. Patients showed significant improvement in depressive symptoms after treatment with paroxetine, supporting the role of this compound in enhancing serotonin availability .

Study 3: Tyrosinase Inhibition

In a comparative analysis of various piperidine derivatives, this compound exhibited notable inhibitory effects on tyrosinase activity with an IC50 value indicating competitive inhibition. This finding opens avenues for developing skin-lightening agents based on this compound's structure .

Data Table: Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionInhibition of NMDA receptor-induced neuronal death
AntidepressantImprovement in depressive symptoms via serotonin modulation
Tyrosinase InhibitionCompetitive inhibition with IC50 values indicating effectiveness

Properties

IUPAC Name

[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOPBHBOBJYXTD-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925050
Record name [4-(4-Fluorophenyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125224-43-3
Record name 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(4-Fluorophenyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,4R)-4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA3VJ3K3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Borane-tetrahydrofuran complex (1.0 molar solution in tetrahydrofuran (10.8 ml, 10.8 mmol) was added over 20 hours in 3 stages (in 3.6 mmol portions) at a rate of 7 ml/hour by means of a syringe pump to a solution of 4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one (0.53 g, 2 mmol, trans/cis˜1:1) in tetrahydrofuran (3 ml) at 26° C. The reaction mixture was stirred for 1 hour after addition of the last portion of the borane solution. then quenched with 3.5 ml 30% aqueous potassium carbonate solution. The phases were separated and the aqueous phase extracted with diethyl ether (25 ml). The organic phases were combined and evaporated to yield 0.43 g of the title compound. Yield 80%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one
Quantity
0.53 g
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Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Yield
80%

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (1.0 molar solution in tetrahydrofuran, 0.75 ml, 0.75 mmol) was added gradually to a solution of trans-4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one (0.25g, 0.836 mmol) in tetrahydrofuran (3 ml) keeping the temperature below 25° C. The reaction mixture was stirred for 1 hour at 25° C., then quenched with 1 drop of water, followed by 2 drops 15% sodium hydroxide solution, and finally with 5 drops of water. Extraction with dichloromethane (35 ml) followed by evaporation of the dichloromethane phase gave 0.21 g of the title compound. Yield 76%.
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
trans-4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
76%
Customer
Q & A

Q1: What is the significance of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol in pharmaceutical chemistry?

A1: this compound serves as a vital building block in the synthesis of paroxetine []. Paroxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for treating conditions like depression and anxiety disorders. This compound's specific stereochemistry (3S,4R) is crucial for the pharmacological activity of paroxetine.

Q2: How is this compound identified and characterized in a laboratory setting?

A2: Advanced analytical techniques are employed to identify and characterize this compound. These include:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): This technique provides detailed information about the compound's structure, including the connectivity and spatial arrangement of atoms. Two-dimensional NMR (2D-NMR) is particularly useful for resolving complex structures [].
  • Mass Spectrometry (MS): MS determines the mass-to-charge ratio of ions, which helps determine the compound's molecular weight and identify any fragments [].
  • High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies different compounds in a mixture based on their chemical properties. It is frequently used to assess the purity of synthesized this compound and detect any impurities [].

Q3: Can this compound degrade, and if so, what are the implications?

A3: Yes, this compound can degrade under certain conditions, such as exposure to hydrochloric acid or hydrogen peroxide []. This degradation can lead to the formation of impurities like (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine []. The presence of such impurities can impact the quality, safety, and efficacy of the final drug product, paroxetine.

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